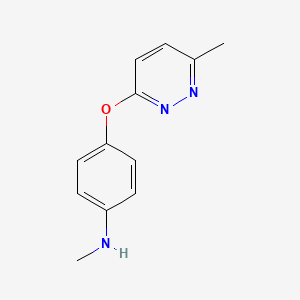
N-methyl-4-((6-methylpyridazin-3-yl)oxy)aniline
Overview
Description
N-methyl-4-((6-methylpyridazin-3-yl)oxy)aniline is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-methyl-4-((6-methylpyridazin-3-yl)oxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature regarding its biological activity, focusing on antibacterial, antifungal, and anticancer properties, along with structure-activity relationships (SAR) and case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a pyridazine moiety that is known for its diverse biological activities. The presence of the N-methyl group and the ether linkage to the pyridazine ring contributes to its pharmacological profile.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of aniline and pyridine have shown varying degrees of activity against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 0.0195 | |
| Compound B | S. aureus | 0.0048 | |
| Compound C | B. subtilis | 4.69 | |
| This compound | TBD | TBD | TBD |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific bacterial strains. Although specific MIC values for this compound are not yet available, its structural similarities suggest potential effectiveness.
Antifungal Activity
The antifungal properties of similar compounds have also been explored extensively. For example, certain aniline derivatives have demonstrated activity against Candida albicans and other fungal pathogens.
Table 2: Antifungal Activity of Related Compounds
| Compound | Target Fungi | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound D | C. albicans | 0.0048 | |
| Compound E | Fusarium oxysporum | 56.74 | |
| This compound | TBD | TBD | TBD |
Anticancer Activity
Emerging research indicates that compounds containing pyridazine and aniline substructures exhibit anticancer properties across various cancer cell lines. For example, studies have shown that certain derivatives can inhibit cell proliferation effectively.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of related compounds, several derivatives were tested against different cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
Table 3: Cytotoxicity Data
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the aniline or pyridazine moieties can significantly impact potency and selectivity against various biological targets.
Key observations include:
- Electron-donating groups : Enhance antibacterial activity.
- Hydroxyl substitutions : Improve antifungal efficacy.
Properties
IUPAC Name |
N-methyl-4-(6-methylpyridazin-3-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-3-8-12(15-14-9)16-11-6-4-10(13-2)5-7-11/h3-8,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLMPUYMFWRTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















